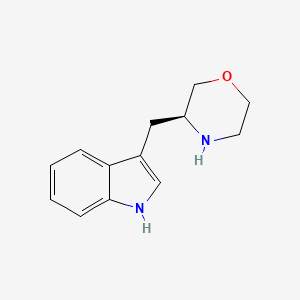

(S)-3-((1H-indol-3-yl)methyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(3S)-3-(1H-indol-3-ylmethyl)morpholine |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1 |

InChI Key |

OBEIPTLFNWMGFT-NSHDSACASA-N |

Isomeric SMILES |

C1COC[C@@H](N1)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1COCC(N1)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for S 3 1h Indol 3 Yl Methyl Morpholine and Analogues

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. For (S)-3-((1H-indol-3-yl)methyl)morpholine, establishing the stereocenter at the C-3 position of the morpholine (B109124) ring is a critical challenge addressed by several asymmetric strategies.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. williams.edu The Evans oxazolidinone auxiliaries, for instance, are widely used for their high efficiency in controlling stereochemistry. nih.gov In a typical approach, an N-acylated Evans auxiliary can undergo diastereoselective alkylation. While a specific application for the direct synthesis of this compound using this method is not extensively documented in readily available literature, the general principle can be applied. For example, an N-propionyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with a suitable electrophile. williams.edu

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. A notable example is the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. nih.gov This method, utilizing a commercially available bis(amidate)bis(amido)Ti catalyst and a Noyori-Ikariya catalyst, has successfully produced chiral 3-substituted morpholines in good yields and high enantiomeric excesses (>95% ee). nih.gov Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. nih.gov Another innovative approach involves the biocatalytic N-H bond insertion with acceptor-acceptor carbene donors, catalyzed by engineered variants of cytochrome c552, to produce chiral α-trifluoromethyl amino esters which are precursors to complex amines. rochester.edu

Table 1: Examples of Asymmetric Synthesis Approaches for Chiral Morpholine Derivatives

| Precursor/Method | Catalyst/Auxiliary | Product | Yield | Enantiomeric Excess (ee) |

| Ether-containing aminoalkyne | RuCl(S,S)-Ts-DPEN | 3-Substituted morpholine | Good | >95% |

| Benzyl (B1604629) 2-diazotrifluoropropanoate | Engineered cytochrome c552 | Chiral α-trifluoromethyl amino ester | >99% | 95:5 er |

This table presents data from studies on the synthesis of chiral morpholine derivatives, illustrating the potential of these methods for the target compound.

Stereoselective Alkylation and Cyclization Strategies

Stereoselective alkylation of a pre-existing chiral scaffold is another viable route. This can involve the use of chiral pool starting materials, which are naturally occurring enantiomerically pure compounds. acs.org For instance, enantiopure amino alcohols can serve as precursors for the synthesis of cis-3,5-disubstituted morpholines. A four-step synthesis has been described where the key step is a Pd-catalyzed carboamination reaction. nih.gov

Intramolecular cyclization of a suitably functionalized chiral precursor is a powerful strategy for constructing the morpholine ring with defined stereochemistry. The synthesis of chiral 3-substituted and 3,4-disubstituted 1,2-oxazetidines, which can be precursors to morpholines, has been reported. nih.gov Furthermore, a concise asymmetric synthesis of cis-2,6-disubstituted piperazines, a related heterocycle, involves the Pd-catalyzed carboamination of N-allyl ethylenediamine (B42938) derivatives, a strategy that is adaptable to morpholine synthesis. nih.gov

Mannich-Type Reactions for Indole-Morpholine Conjugation

The Mannich reaction is a classic and versatile three-component condensation that is highly effective for the C-alkylation of indoles at the electron-rich C-3 position. orgsyn.orgmdpi.comnih.gov This reaction typically involves an active hydrogen compound (indole), an aldehyde (often formaldehyde), and a secondary amine (morpholine).

Modified Mannich Reaction Protocols

Traditional Mannich reactions often require harsh conditions. Consequently, various modified protocols have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. nih.gov For instance, the use of pre-formed Eschenmoser's salt or its analogues can provide a milder alternative to the classical conditions. The reaction of indole (B1671886) with pre-formed N,N-dimethylmethylene ammonium (B1175870) chloride (a type of Eschenmoser's salt) in acetic acid is a known method for installing a dimethylaminomethyl group, which can be conceptually extended to morpholine. researchgate.net

Investigation of Reaction Conditions (e.g., Solvent-Free, Microwave Irradiation, Acid Catalysis)

The efficiency of the Mannich reaction for synthesizing indole-morpholine conjugates is highly dependent on the reaction conditions. Several studies have explored the use of solvent-free conditions, microwave irradiation, and various catalysts to optimize this transformation.

Solvent-free synthesis, often assisted by microwave irradiation, has emerged as a green and efficient alternative. mjcce.org.mkorganic-chemistry.org These methods can significantly reduce reaction times and simplify work-up procedures. nih.gov Acid catalysis, using protic or Lewis acids, is also commonly employed to facilitate the formation of the electrophilic iminium ion intermediate. nih.gov Acetic acid is a frequently used catalyst in the synthesis of gramine (B1672134) (N,N-dimethyl-1H-indole-3-methylamine) and its analogues. nih.gov

Table 2: Comparison of Mannich Reaction Conditions for Indole-Amine Conjugation

| Condition | Catalyst | Solvent | Time | Yield | Reference |

| Conventional Heating | Acetic Acid | Ethanol | 22 h | Quantitative | sigmaaldrich.com |

| Microwave Irradiation | None | Ethanol | 30 min | Quantitative | sigmaaldrich.com |

| Solvent-Free, Microwave | None | None | 8 min | 75-100% | nih.gov |

| Solvent-Free, Grinding | AlCl₃·6H₂O/SDS | None | 10-45 min | High | researchgate.net |

This table collates data from various studies on Mannich reactions, showcasing the impact of different reaction conditions on efficiency.

Nucleophilic Substitution Strategies for Morpholine Incorporation

Nucleophilic substitution provides a direct method for attaching the morpholine ring to the indole scaffold, typically by reacting morpholine with a suitable electrophilic indole derivative. A common precursor for this strategy is 3-(halomethyl)indole, such as 3-(bromomethyl)-1H-indole. researchgate.net However, these intermediates can be unstable and prone to self-condensation. williams.edu

An alternative and widely used precursor is gramine or its quaternary ammonium salts. nih.gov Gramine, being a stable solid, can be treated with an alkylating agent like methyl iodide to form the more reactive gramine methiodide. This salt then readily undergoes nucleophilic substitution with a variety of nucleophiles, including morpholine, to afford the desired 3-substituted indole. This two-step, one-pot procedure is often a practical choice for the synthesis of compounds like 3-(morpholinomethyl)indole.

Table 3: Nucleophilic Substitution for the Synthesis of 3-(Morpholinomethyl)indoles

| Indole Precursor | Nucleophile | Reaction Conditions | Product | Yield |

| 3-(Bromomethyl)-1H-indole | Morpholine | Base, Solvent | 3-(Morpholinomethyl)-1H-indole | Moderate |

| Gramine Methiodide | Morpholine | Reflux, Solvent | 3-(Morpholinomethyl)-1H-indole | Good |

This table provides representative examples of nucleophilic substitution strategies for the synthesis of indole-morpholine conjugates.

Reaction with Halogenated Indole Derivatives

A primary strategy for forging the indole-morpholine linkage is through the nucleophilic substitution of a halogenated indole derivative. This approach typically involves the reaction of an activated indole, such as a 3-haloindole, with a suitable morpholine-containing nucleophile.

The reaction of 3-bromoindole or 3-chloroindole with (S)-3-methylmorpholine in the presence of a suitable base and potentially a palladium catalyst represents a direct method for assembling the target scaffold. The C3 position of the indole ring is susceptible to nucleophilic attack, particularly when activated. Studies on the reactivity of 3-halogenated indoles have shown their utility in forming C-N bonds. For instance, reactions with various nucleophiles, such as thiophenols, can proceed to yield the corresponding substituted products. nih.gov The choice of base, such as potassium carbonate or cesium carbonate, can be critical for achieving high yields and minimizing side reactions like reduction of the haloindole. nih.gov

Table 1: Hypothetical Reaction Conditions for Synthesis via Halogenated Indoles

| Indole Substrate | Morpholine Reagent | Catalyst/Base | Solvent | Potential Outcome |

|---|---|---|---|---|

| 3-Bromoindole | (S)-3-Methylmorpholine | Pd2(dba)3 / P(tBu)3, NaOtBu | Toluene | This compound |

Synthesis via Amino Acid Intermediates

The use of amino acids as chiral precursors provides an elegant pathway to enantiomerically pure target compounds. Tryptophan and its derivatives are logical starting points for the synthesis of this compound due to the inherent indole-3-methyl group and the correct stereochemistry at the adjacent carbon.

One potential synthetic sequence begins with the reduction of the carboxylic acid of N-protected (S)-tryptophan to the corresponding amino alcohol. Subsequent chemical modifications can be employed to construct the morpholine ring. For example, the amino alcohol can undergo a double N-alkylation with a suitable two-carbon electrophile, such as a protected 2,2'-dihaloether, followed by cyclization to form the morpholine ring. A related strategy involves the reaction of indole derivatives with α-amino acid esters to form fused heterocyclic systems like pyrazinoindoles, demonstrating the utility of amino acids in constructing complex indole-based structures. nih.gov

Functionalization of the Indole Nitrogen Atom

Modification of the indole nitrogen (N-1) is a common strategy to alter the physicochemical properties of indole-containing molecules.

N-Substitution Reactions

The indole nitrogen of this compound possesses a proton that can be substituted with a variety of functional groups through N-alkylation, N-acylation, or N-sulfonylation reactions. These reactions typically proceed by deprotonating the indole nitrogen with a base, such as sodium hydride (NaH), followed by the addition of an electrophile.

For example, N-benzylation can be achieved using benzyl bromide in the presence of a base. Similarly, N-acylation with reagents like acetyl chloride or N-sulfonylation with benzenesulfonyl chloride would yield the corresponding N-1 substituted derivatives. Such modifications have been successfully applied to a range of indole-containing compounds to explore structure-activity relationships. nih.govnih.govrsc.org

Table 2: Examples of N-Substitution Reactions

| Reagent | Base | Product |

|---|---|---|

| Benzyl bromide | NaH | (S)-3-((1-benzyl-1H-indol-3-yl)methyl)morpholine |

| Acetyl chloride | Pyridine | (S)-3-((1-acetyl-1H-indol-3-yl)methyl)morpholine |

Derivatization Strategies for Structural Diversification

To create a library of analogues based on the this compound scaffold, both the indole and morpholine rings can be subjected to further functionalization.

Modification of the Indole Ring System

The indole ring is amenable to electrophilic substitution at various positions, most commonly at C-5. The electronic nature of the indole nucleus allows for reactions such as halogenation, nitration, and formylation.

Halogenation : Introduction of a bromine atom at the 5-position can be accomplished using N-Bromosuccinimide (NBS). This modification is often used to modulate biological activity. nih.gov

Nitration : Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group at the 5-position, which can then serve as a handle for further transformations, such as reduction to an amine.

Formylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can be used to introduce a formyl group, typically at the C-2 or other available positions if C-3 is blocked, which can then be used in subsequent reactions.

These modifications allow for the synthesis of a diverse range of analogues with varied substitution patterns on the indole core. nih.govnih.gov

Functionalization of the Morpholine Ring

The morpholine ring also offers opportunities for structural modification, primarily at the morpholine nitrogen. The secondary amine within the morpholine ring of the parent compound is nucleophilic and can participate in a variety of reactions.

Alkylation or acylation of the morpholine nitrogen can introduce a wide array of substituents. For instance, reaction with ethyl chloroacetate (B1199739) followed by reduction of the ester with a reducing agent like lithium aluminium hydride (LiAlH4) would yield a hydroxyethyl-substituted morpholine nitrogen. uobaghdad.edu.iq These modifications can significantly impact the polarity and pharmacological profile of the molecule. General reviews on morpholine synthesis and functionalization highlight the versatility of this heterocyclic scaffold in medicinal chemistry. nih.govresearchgate.nete3s-conferences.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromoindole |

| 3-chloroindole |

| (S)-3-methylmorpholine |

| Tryptophan |

| Benzyl bromide |

| (S)-3-((1-benzyl-1H-indol-3-yl)methyl)morpholine |

| Acetyl chloride |

| (S)-3-((1-acetyl-1H-indol-3-yl)methyl)morpholine |

| Benzenesulfonyl chloride |

| (S)-3-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)morpholine |

| N-Bromosuccinimide (NBS) |

| Nitric acid |

| Sulfuric acid |

| Phosphorus oxychloride (POCl3) |

| Dimethylformamide (DMF) |

| Ethyl chloroacetate |

| Lithium aluminium hydride (LiAlH4) |

| Potassium carbonate |

| Cesium carbonate |

| Sodium hydride (NaH) |

| Pyridine |

| Toluene |

| Acetonitrile |

| Palladium(0) tris(dibenzylideneacetone) (Pd2(dba)3) |

| Tri-tert-butylphosphine (P(tBu)3) |

| Sodium tert-butoxide (NaOtBu) |

| α-amino acid methyl esters |

Biological Activities of S 3 1h Indol 3 Yl Methyl Morpholine and Its Analogs Pre Clinical Focus

Antimicrobial Activity

The indole (B1671886) scaffold is a key component in many compounds exhibiting antimicrobial properties. Analogs of (S)-3-((1H-indol-3-yl)methyl)morpholine have been evaluated against a spectrum of bacteria and fungi, demonstrating varied efficacy.

Analogs incorporating an indole ring have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen. nih.gov In a screening of a compound library, 3-substituted-1H-imidazol-5-yl-1H-indole derivatives were identified as having selective activity against S. aureus and MRSA. mdpi.comnih.gov The minimum inhibitory concentrations (MIC) for these compounds varied, with some demonstrating potent activity. mdpi.comnih.gov

For instance, two 3-substituted-1H-imidazol-5-yl-1H-indole compounds were found to weakly inhibit MRSA growth with a MIC of 16 µg/mL. nih.gov Further investigation into a new class of polyheterocyclic compounds, synthesized through a one-pot Groebke–Blackburn–Bienaymé and aza-Michael addition cascade, identified potent chemotypes against various bacterial species, including MRSA strains, with MIC values ranging from 3.125 to 6.25 μg/ml. nih.gov The most potent of these were found to rapidly disrupt the bacterial cell envelope of MRSA. nih.gov

| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | MRSA | 16 | nih.gov |

| Polyheterocyclic Compounds (e.g., 6l, 6s, 6t) | MRSA (clinical isolates) | 3.125 - 6.25 | nih.gov |

| 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT) | MRSA (clinical isolates) | 0.0313–0.125 | nih.gov |

In contrast to their activity against Gram-positive bacteria, the tested indole analogs have shown limited to no efficacy against Gram-negative bacteria. Studies on 3-substituted-1H-imidazol-5-yl-1H-indoles found that none of the compounds exhibited activity against Pseudomonas aeruginosa or Escherichia coli when tested at a concentration of 32 µg/mL. mdpi.comnih.gov This suggests a selective spectrum of activity for this particular class of indole analogs, primarily targeting Gram-positive organisms. mdpi.comnih.gov Research has shown that silver can be used to enhance the action of existing antibiotics against Gram-negative bacteria by disrupting multiple cellular processes, including metabolism and iron homeostasis. squarespace.com

The antifungal potential of indole and morpholine-containing analogs has been explored with mixed results. The same 3-substituted-1H-imidazol-5-yl-1H-indole compounds that were active against MRSA were found to be inactive against the fungus Candida albicans. mdpi.comnih.gov However, some weak activity was noted for one compound against Cryptococcus neoformans, with a MIC of 16 µg/mL. mdpi.com

Other studies focusing on different structural analogs have demonstrated more promising antifungal effects. For example, novel azole derivatives featuring a morpholine (B109124) ring, UR-9746 and UR-9751, were found to have in vitro activity comparable to fluconazole (B54011) against various fungal pathogens. nih.gov Specifically, UR-9751 showed notable activity against C. albicans and C. neoformans. nih.gov Additionally, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been investigated, with results indicating that halogen substitution on the indole ring is crucial for good antifungal activity against plant pathogenic fungi like R. solani. mdpi.com

Derivatives containing both indole and morpholine moieties have been specifically synthesized and evaluated for their activity against Mycobacterium tuberculosis. A study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones and their 1-morpholinomethyl derivatives revealed potent inhibitors of M. tuberculosis H37Rv growth. nih.gov Among the synthesized compounds, several 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-thiosemicarbazones (compounds 5e, 5j-l) were identified as some of the most potent antitubercular agents within the study. nih.gov In a separate study, a series of 3H-1,3,4-oxadiazol-2-one derivatives also demonstrated interesting antimycobacterial activity against the H(37)Rv strain of M. tuberculosis. nih.gov

Anticancer Activity

The indole nucleus is a common feature in many compounds investigated for anticancer properties. Analogs of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Indole-based compounds have demonstrated cytotoxic effects against several human cancer cell lines. In one study, new 28-indole-betulin derivatives were synthesized and tested against a panel of seven human cancer lines, including breast (MCF-7) and colon (DLD-1, HT-29) cancers. nih.gov The MCF-7 breast cancer cells were observed to be the most sensitive to these derivatives. nih.gov The introduction of the indole group at the C-28 position of the betulin (B1666924) skeleton was concluded to increase the anticancer potential against breast cancer cells. nih.gov

Similarly, a study on hydroquinone-chalcone-pyrazoline hybrid derivatives showed notable cytotoxic effects against both MCF-7 breast adenocarcinoma and HT-29 colon adenocarcinoma cells. mdpi.com Hybrids containing a furan (B31954) ring demonstrated significant cytotoxicity, with IC₅₀ values indicating potent activity. mdpi.com Specifically, one compound exhibited the highest cytotoxicity against both cell lines. mdpi.com

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀/pIC₅₀) | Reference |

|---|---|---|---|

| Hydroquinone-Chalcone-Pyrazoline Hybrids (4, 5, 6) | MCF-7 (Breast Adenocarcinoma) | pIC₅₀ > 4.46 | mdpi.com |

| Hydroquinone-Chalcone-Pyrazoline Hybrids (4, 5, 6) | HT-29 (Colon Adenocarcinoma) | pIC₅₀ > 4.42 | mdpi.com |

| 28-Indole-betulin Derivatives | MCF-7 (Breast Adenocarcinoma) | High Sensitivity | nih.gov |

| Indolemethanes (e.g., 1k) | DU-145 (Prostate) | IC₅₀ = 1.09 ± 0.92 µM | nih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and differentiation. nih.gov Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. nih.govresearchgate.net The indole nucleus is a "privileged" scaffold in medicinal chemistry, and its derivatives have been investigated as potent anti-cancer agents capable of modulating this pathway. nih.gov

The morpholine ring is a key structural feature in many PI3K/Akt/mTOR inhibitors, often forming a critical hydrogen bond with the target enzyme. researchgate.net Analogs of this compound, which combine the indole and morpholine moieties, have been explored as dual PI3K/mTOR inhibitors. For instance, research into sulfonyl-substituted morpholinopyrimidines revealed that the stereochemistry of the morpholine ring significantly impacts activity. The (S)-3-methylmorpholine analog maintained enzymatic and cellular effects comparable to the parent compound, whereas the (R)-3-methylmorpholine analog showed a 14-fold decrease in activity. nih.gov This highlights the specific spatial arrangement required for potent inhibition.

Further studies on dimorpholinoquinazoline-based compounds, which also target the PI3K/Akt/mTOR pathway, have demonstrated that these molecules can induce cell death and inhibit the phosphorylation of key proteins like Akt, mTOR, and S6K at nanomolar concentrations. mdpi.com While not direct analogs of this compound, these findings underscore the potential of incorporating the morpholine structure to achieve potent inhibition of oncogenic signaling. The general class of indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to deregulate the PI3K/Akt/mTOR pathway, further supporting the rationale for designing indole-based inhibitors. nih.gov

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Sulfonyl-substituted morpholinopyrimidines | PI3K/mTOR | (S)-3-methylmorpholine analog maintained potent enzymatic and cellular activity, while the (R)-isomer showed a 14-fold decrease. | nih.gov |

| Indole-3-carbinol (I3C) and Diindolylmethane (DIM) | PI3K/Akt/mTOR | Parental indole compounds found in vegetables that are known to deregulate multiple cellular signaling pathways, including PI3K/Akt/mTOR. | nih.gov |

| Dimorpholinoquinazoline derivatives | PI3K/Akt/mTOR | Inhibited phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations (125-250 nM) in MCF7 cancer cells. | mdpi.com |

Interference with Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, particularly mitosis. nih.gov Agents that interfere with tubulin polymerization are among the most effective classes of anticancer drugs. nih.gov The indole scaffold has been extensively utilized in the design of tubulin inhibitors, many of which target the colchicine (B1669291) binding site. nih.govnih.gov

Analogs containing the indole-3-yl methyl core structure have been synthesized and evaluated as tubulin polymerization inhibitors. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed based on the structures of known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov Several of these compounds demonstrated potent antiproliferative activities against various cancer cell lines. nih.govnih.gov Mechanistic studies revealed that the most active compounds in this series could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

The general principle involves linking the indole moiety to another aromatic ring, often a trimethoxyphenyl (TMP) group which is crucial for interaction with the colchicine binding site on tubulin. nih.govresearchgate.net While direct studies on this compound as a tubulin inhibitor are not prominent, the extensive research on structurally similar indole derivatives strongly suggests that this class of compounds has the potential to interfere with microtubule dynamics. nih.govnih.gov

| Compound Series | Target Site | Most Potent Compound Example | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Tubulin (Colchicine site) | Compound 7d | 0.34 μM (MCF-7 cells), 0.52 μM (HeLa cells) | nih.govnih.gov |

| 7-Aroyl-aminoindoline-1-benzenesulfonamides | Tubulin (Colchicine site) | Compound 15 | 1.1 µM (Tubulin polymerization inhibition) | researchgate.net |

| Sulfur-spaced TMP-indole derivatives | Tubulin (Colchicine site) | Compound 1k | 0.58 µM (Tubulin polymerization inhibition) | nih.gov |

Neuropharmacological Activities

Dopamine (B1211576) Receptor Antagonism (e.g., D4 Receptor)

The dopamine D4 receptor, a member of the D2-like receptor family, is primarily expressed in brain regions associated with cognition and emotion, such as the prefrontal cortex and hippocampus. nih.gov It has been investigated as a target for various neurological and psychiatric disorders. Indole-based structures have been explored for their potential to act as dopamine receptor ligands.

Research has led to the discovery of potent and selective dopamine D4 receptor antagonists derived from indole scaffolds. For instance, starting from a known D4-selective lead, novel antagonists were developed, demonstrating high affinity for the D4 receptor with significant selectivity over D2 and D3 receptors. nih.gov One such antagonist achieved a D2/D4 selectivity ratio of 8318 and a D3/D4 ratio of 3715. nih.gov While these specific compounds feature a piperazine (B1678402) or piperidine (B6355638) linker rather than a morpholine ring, the findings establish the indole core as a viable pharmacophore for targeting the D4 receptor. L-745,870, another selective D4 antagonist, is built around a pyrrolo[2,3-b]pyridine core, which is structurally related to indole. medchemexpress.comnih.gov The ability of the indole nucleus to serve as a scaffold for potent D4 antagonists suggests that this compound could possess similar activities, warranting further investigation.

| Compound | Target | Affinity (Ki) | Key Feature | Reference |

|---|---|---|---|---|

| L-745,870 | Dopamine D4 Receptor | 0.43 nM | High selectivity over D2 (960 nM) and D3 (2300 nM) receptors. | medchemexpress.com |

| Indole-derived D4 Antagonist (Compound 24) | Dopamine D4 Receptor | Not specified | High selectivity: D2/D4 ratio = 8318; D3/D4 ratio = 3715. | nih.gov |

Interaction with Serotonin (B10506) and Melatonin (B1676174) Pathways

The serotonin (5-hydroxytryptamine, 5-HT) and melatonin synthesis pathway is fundamentally based on an indole structure, as both neurotransmitters are derived from the essential amino acid tryptophan. reactome.orgresearchgate.netyoutube.com Serotonin is synthesized from tryptophan via 5-hydroxytryptophan (B29612) (5-HTP), and melatonin is subsequently produced from serotonin. youtube.comnih.gov Given that this compound shares the same core indole ring, there is a strong structural basis for potential interactions with components of these pathways.

Molecules in the serotonin metabolic pathway, including serotonin itself, N-acetylserotonin (NAS), and melatonin, are known to interact directly with lipid membranes, which can modulate the function of membrane proteins and vesicular fusion. nih.gov Studies have shown that small structural changes among these indole metabolites lead to significantly different effects on membrane properties. nih.gov For example, NAS was found to have the largest disordering effect on synaptic membrane models. nih.gov The structural similarity of this compound to these endogenous neurochemicals suggests it could also interact with and modulate neuronal membranes. Furthermore, the compound could potentially interact with the enzymes involved in the synthesis and metabolism of serotonin and melatonin or with the various serotonin and melatonin receptors, which are themselves important drug targets.

Other Potential Pharmacological Applications

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. The indole and morpholine moieties are present in many compounds exhibiting anti-inflammatory activity. nih.govjapsonline.com Indole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the scavenging of free radicals and the inhibition of pro-inflammatory mediators. nih.gov

For example, the synthetic indole analog 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) demonstrated anti-inflammatory properties by reducing neutrophil infiltration and levels of myeloperoxidase (MPO) and TNF-α in a rat air-pouch model. nih.gov Another indole-based acylhydrazone derivative, JR19, was found to reduce leukocyte migration in models of acute inflammation, with its mechanism linked to the nitric oxide (NO) pathway and the downregulation of inflammatory cytokines like TNF-α and IL-6. nih.gov Additionally, certain morpholine derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like diclofenac (B195802) sodium, by inhibiting protein denaturation. japsonline.com The presence of both the indole ring and the morpholine group in this compound suggests a strong potential for anti-inflammatory activity, possibly through a multi-modal mechanism involving the modulation of cytokines and oxidative stress. nih.gov

| Compound | Model/Assay | Key Anti-inflammatory Effects | Reference |

|---|---|---|---|

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Rat air-pouch model | Attenuated neutrophil infiltration; reduced MPO and TNF-α levels. | nih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis | Reduced leukocyte migration by up to 59%; decreased levels of IL-6 and TNF-α. | nih.gov |

| Asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) with morpholine | Protein denaturation inhibition | Potent activity (IC50 = 25.3 µM), comparable to diclofenac sodium. | japsonline.com |

Antiviral Potential

The indole nucleus is a key component of many compounds with demonstrated antiviral properties. nih.gov Research into indole derivatives has identified molecules with activity against a range of viruses.

In the search for novel antiviral agents, a study focused on the design and synthesis of polyhalogenated indole C-nucleosides as analogs of benzimidazole (B57391) nucleosides known for their activity against human cytomegalovirus (HCMV). nih.gov One of the synthesized compounds, 2-benzylthio-5,6-dichloro-3-(β-D-ribofuranosyl)indole , demonstrated activity against HCMV. nih.gov However, this compound also exhibited some level of cytotoxicity. nih.gov Further modification of this lead compound to produce 3-(β-D-ribofuranosyl)-2,5,6-trichloroindole did not retain the antiviral activity. nih.gov

Table 1: Antiviral Activity of an Indole Analog

| Compound Name | Virus | Activity | Cytotoxicity | Source |

|---|---|---|---|---|

| 2-benzylthio-5,6-dichloro-3-(β-D-ribofuranosyl)indole | Human Cytomegalovirus (HCMV) | Active | Somewhat cytotoxic | nih.gov |

| 3-(β-D-ribofuranosyl)-2,5,6-trichloroindole | Human Cytomegalovirus (HCMV) | Inactive | Not specified | nih.gov |

Anti-parasitic Potential

The morpholine and indole moieties are also present in various compounds investigated for their anti-parasitic effects. Analogs containing these structural features have shown promise in preclinical studies against several parasitic organisms.

A series of morpholine analogs featuring a hydroxyethylamine (HEA) pharmacophore were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of human malaria. miguelprudencio.com From this series, several compounds displayed moderate to good inhibitory effects. miguelprudencio.com Notably, compound 6k emerged as a significant hit, exhibiting over 80% inhibition of parasite growth at a concentration of 10 μM and an IC₅₀ value of 5.059 ± 0.2036 μM. miguelprudencio.com Importantly, none of the synthesized analogs showed cytotoxicity against HepG2 liver cells at concentrations up to 2 mM. miguelprudencio.com

In a different line of research, aminated indolylmaleimide derivatives were synthesized and tested for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The study identified compound 3m as a highly potent hit, demonstrating considerable inhibition of L. donovani promastigotes with a single-digit micromolar IC₅₀ value. nih.gov Mechanistic studies suggested that this compound targets the leishmanial topoisomerase 1B enzyme. nih.gov The anti-amastigote IC₅₀ value for compound 3m was determined to be 2.63 ± 0.24 μM. nih.gov

Table 2: Anti-parasitic Activity of Morpholine and Indole Analogs

| Compound Name | Parasite | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 6k (a morpholine analog) | Plasmodium falciparum | % Inhibition at 10 μM | >80% | miguelprudencio.com |

| Compound 6k (a morpholine analog) | Plasmodium falciparum | IC₅₀ | 5.059 ± 0.2036 μM | miguelprudencio.com |

| Compound 3m (an indolylmaleimide derivative) | Leishmania donovani (promastigotes) | IC₅₀ | Single-digit micromolar | nih.gov |

| Compound 3m (an indolylmaleimide derivative) | Leishmania donovani (amastigotes) | IC₅₀ | 2.63 ± 0.24 μM | nih.gov |

Mechanistic Investigations and Target Identification

Molecular Docking Studies

No molecular docking studies predicting the binding modes and affinities of (S)-3-((1H-indol-3-yl)methyl)morpholine with key biological targets have been found in the surveyed literature. Consequently, information regarding its specific interactions is unavailable for the following subsections:

In Vitro Enzymatic and Receptor Binding Assays

Consistent with the lack of computational studies, there is no published data from in vitro enzymatic or receptor binding assays to validate the activity of this compound at the specified targets.

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

As of the current date, publicly available research specifically detailing the cellular pathway modulation, apoptosis induction, or cell cycle arrest mechanisms of the compound This compound is not available. While extensive research has been conducted on various indole (B1671886) derivatives and their potential as therapeutic agents, including their effects on cancer cell lines, specific data for this particular morpholine-substituted indole is absent from the reviewed scientific literature.

Studies on structurally related indole compounds have demonstrated a range of biological activities, often involving the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain indole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent cell death. nih.govrsc.org Other related compounds have been found to modulate the expression of key proteins involved in cell cycle regulation and apoptosis, such as caspases. nih.gov

However, without direct experimental evidence for This compound , any discussion of its specific effects on cellular pathways would be speculative. The precise nature and extent of its activity in inducing apoptosis or causing cell cycle arrest remain to be determined through dedicated in vitro and in vivo studies. Such research would be necessary to elucidate the compound's mechanism of action at the cellular level and to identify its molecular targets.

Therefore, no data tables or detailed research findings on the cellular pathway modulation of This compound can be provided at this time.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For (S)-3-((1H-indol-3-yl)methyl)morpholine, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution across the molecule. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the nitrogen of the indole (B1671886) ring, indicating their potential to act as hydrogen bond acceptors.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Indicates electron-donating ability. | |

| LUMO Energy | Indicates electron-accepting ability. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| MEP Analysis | Identifies regions of positive and negative electrostatic potential, predicting interaction sites. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for exploring its conformational landscape and understanding how it might interact with a biological target.

The flexibility of the morpholine ring and the rotational freedom around the bond connecting the indole and morpholine moieties suggest that the compound can adopt multiple conformations. MD simulations can map these conformational states and determine their relative energies, providing a picture of the molecule's flexibility in a biological environment, such as in aqueous solution or within a protein binding pocket.

If a potential biological target for this compound were identified, MD simulations of the ligand-target complex would be performed. These simulations can assess the stability of the binding pose obtained from molecular docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored over the simulation time. A stable RMSD would suggest a stable binding mode. Additionally, analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation can provide a detailed understanding of the forces driving the binding event.

Prediction of Pharmacokinetic Properties (excluding ADMET profiles)

In the early stages of drug discovery, in silico methods are widely used to predict the pharmacokinetic properties of a compound, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. While a full ADMET profile is excluded from this discussion, several key physicochemical properties that influence pharmacokinetics can be predicted computationally.

These properties are often calculated based on the molecular structure and include parameters like molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are often used in rule-of-five frameworks to assess the "drug-likeness" of a compound.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Importance in Pharmacokinetics |

| Molecular Weight ( g/mol ) | Influences diffusion and absorption. | |

| logP | A measure of lipophilicity, affecting solubility and membrane permeability. | |

| Topological Polar Surface Area (Ų) | Correlates with passive molecular transport through membranes. | |

| Hydrogen Bond Donors | Influences solubility and binding to targets. | |

| Hydrogen Bond Acceptors | Influences solubility and binding to targets. |

Note: These values can be readily calculated using various computational tools and online servers.

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, if this compound were identified as a hit or a lead compound, virtual screening could be employed to discover novel and potentially more potent analogs.

Two main approaches are used in virtual screening: ligand-based and structure-based.

Ligand-based virtual screening would be used if the structure of the biological target is unknown. This method relies on the principle that similar molecules have similar biological activities. A 3D pharmacophore model would be generated based on the key chemical features of this compound that are essential for its activity. This model would then be used to screen databases of commercially or virtually available compounds to find molecules that match the pharmacophore.

Structure-based virtual screening is employed when the 3D structure of the biological target is known. Molecular docking would be the primary tool used. A library of compounds would be docked into the binding site of the target protein, and the binding affinity of each compound would be scored. This allows for the ranking of compounds based on their predicted binding affinity, prioritizing a smaller subset for experimental testing.

For lead optimization, virtual screening can be used to explore modifications to the this compound scaffold. For instance, different substituents could be virtually added to the indole ring or the morpholine ring to predict how these changes might affect binding affinity and other properties. This in silico approach can guide synthetic chemistry efforts towards more promising analogs.

Future Research Directions and Therapeutic Potential

Rational Design of Novel Indole-Morpholine Scaffolds

The rational design of new chemical entities is a cornerstone of modern drug discovery, moving beyond serendipity to a more targeted approach. mdpi.com For the indole-morpholine class, this involves the strategic design and synthesis of compound libraries where the core scaffold is systematically modified. The indole (B1671886) core serves as an excellent starting point for creating structural diversity, given its amenability to substitution at multiple positions. nih.govresearchgate.net

Researchers are actively exploring the fusion of the indole-morpholine framework with other pharmacologically active motifs to create hybrid molecules with potentially synergistic or novel mechanisms of action. An example of this strategy is the development of indole-chalcone derivatives, which have shown promising antiproliferative and antioxidant activities. nih.gov Similarly, the morpholine (B109124) ring is not just a passive carrier but can be an active component of the pharmacophore, used to fine-tune the molecule's interaction with its biological target. nih.govnih.gov The development of morpholine-containing drugs for Central Nervous System (CNS) tumors is an active field, where the heterocycle's properties are leveraged to improve blood-brain barrier permeability. nih.govacs.org

Computational methods are integral to this rational design process. Chemoinformatics and molecular modeling are used to design virtual libraries of novel indoline (B122111) derivatives, for instance, which are then prioritized for synthesis based on predicted binding affinity and pharmacological properties. nih.gov This approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success.

Strategies for Enhancing Potency and Selectivity

Once a promising indole-morpholine scaffold is identified, a key objective is to optimize its biological activity. This involves fine-tuning the structure to maximize potency against the desired target while minimizing off-target effects, thereby increasing selectivity. Structure-activity relationship (SAR) studies are crucial for this optimization process, providing insights into how specific chemical modifications influence biological function. nih.gov

Key strategies for enhancing potency and selectivity include:

Substitution on the Indole Ring: The position and nature of substituents on the indole core can dramatically impact activity. For example, studies on certain indole derivatives have shown that methyl substitution at the N-1 position can enhance anticancer activity by as much as 60-fold compared to the unsubstituted analog. nih.gov Likewise, introducing heterocyclic rings at the 5-, 6-, or 7-positions of the indole scaffold has been shown to yield compounds with potent tubulin polymerization inhibition. mdpi.com

Modification of the Morpholine Moiety: While often used to improve pharmacokinetics, the morpholine ring can also directly contribute to binding affinity. In the design of cannabinoid receptor ligands, an ortho-morpholine substitution was found to enable critical hydrogen bonding interactions with serine residues in the target receptors, dictating the compound's functional activity. researchgate.net

Varying Linker Chemistry: In many designs, a linker connects the indole or morpholine to another part of the molecule. Altering the linker's length, rigidity, and chemical nature can optimize the orientation of the key binding groups. Efforts to improve the metabolic stability of kinase inhibitors have involved replacing metabolically labile ketone linkers with more robust non-ketone templates. nih.gov

Bioisosteric Replacement: In some instances, the morpholine ring itself may be compared to or replaced by other nitrogen-containing heterocycles to improve potency. For example, in a series of anticancer compounds derived from ursolic acid, analogs containing N-methylpiperazine showed stronger activity than those with a morpholine ring, highlighting the subtle structural changes that can lead to significant differences in potency. nih.gov

Table 1: Research Findings on Enhancing Potency of Indole-Based Compounds

Exploration of New Biological Targets and Disease Indications

The structural versatility of the indole-morpholine scaffold makes it a promising candidate for a wide range of therapeutic applications beyond a single disease area. nih.govmdpi.com While much research has focused on cancer, future work will increasingly explore novel biological targets and expand the potential disease indications for this class of compounds.

Oncology: The indole framework is a component of numerous approved anticancer drugs, such as vincristine (B1662923) and vinblastine. mdpi.com Research continues to identify new anticancer indole derivatives that target various mechanisms, including the inhibition of tubulin polymerization, protein kinases (e.g., EGFR, VEGFR-2, B-Raf), and topoisomerases. mdpi.comnih.govnih.gov

Neurodegenerative and CNS Disorders: The morpholine ring is a valuable component in the design of drugs for the central nervous system, as it can help modulate physicochemical properties to favor passage across the blood-brain barrier. nih.govacs.org This opens up possibilities for developing indole-morpholine compounds for conditions like Alzheimer's disease, Parkinson's disease, and mood disorders.

Fibrosis: Indole derivatives have been shown to alleviate organ fibrosis (e.g., pulmonary, myocardial, renal) by modulating key signaling pathways such as the TGF-β/Smad pathway. nih.gov This suggests a potential therapeutic role in treating chronic inflammatory diseases that lead to fibrotic tissue damage.

Infectious Diseases: The indole scaffold has been a source of compounds with significant antimicrobial and antiviral activity. nih.govmdpi.com For example, the synthetic indole derivative atevirdine (B1665816) acts as a non-nucleoside reverse transcriptase inhibitor, highlighting the potential for this class to combat viral infections. mdpi.com

Inflammatory Diseases: Novel indole derivatives have been identified that modulate key inflammatory pathways, such as NF-κB and COX-2. mdpi.com This research could lead to new treatments for chronic inflammatory conditions like rheumatoid arthritis.

Table 2: Potential Biological Targets and Disease Indications for Indole Derivatives

Development of Structure-Guided Design Principles

To accelerate the discovery process, researchers are increasingly relying on structure-guided design principles. This approach utilizes detailed, three-dimensional structural information of a drug target to design molecules that bind with high affinity and selectivity. nih.gov

A critical component of this strategy is obtaining high-resolution crystal structures of the biological target in complex with a ligand. For instance, the crystal structure of tubulin bound to an indole derivative provided crucial insights into the specific molecular interactions at the colchicine (B1669291) binding site. nih.gov This structural data explains previously observed SAR and provides a detailed blueprint for designing new, more potent inhibitors. It allows medicinal chemists to rationally add or modify functional groups to exploit specific pockets or interactions within the binding site.

In the absence of crystal structures, computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable. nih.gov These methods can predict the binding mode of a compound and estimate its binding affinity. researchgate.net MD simulations can further reveal the dynamic behavior of the ligand-protein complex over time, confirming the stability of key interactions. nih.gov By combining computational predictions with experimental feedback, a robust cycle of design, synthesis, and testing can be established, leading to the development of clear design principles for the indole-morpholine scaffold against various target classes.

Table of Mentioned Compounds

Q & A

What synthetic methodologies are most effective for producing (S)-3-((1H-indol-3-yl)methyl)morpholine with high enantiomeric purity?

Answer:

The synthesis typically involves alkylation of morpholine derivatives with indole-containing precursors. Key strategies include:

- Chiral Catalysis : Use of asymmetric catalysts to control stereochemistry during the alkylation step.

- Protection-Deprotection : Protecting the indole nitrogen (e.g., with Boc groups) to prevent side reactions, as described for similar indole-morpholine hybrids .

- Stepwise Functionalization : Sequential introduction of substituents to the morpholine ring under mild conditions to preserve stereochemical integrity .

Enantiomeric purity can be confirmed via chiral HPLC or NMR analysis with chiral shift reagents .

How can researchers address discrepancies in NMR data when characterizing this compound?

Answer:

Contradictions in NMR peaks may arise from tautomerism, impurities, or dynamic exchange processes. Methodological solutions include:

- 2D NMR Techniques : Employing COSY, HSQC, or NOESY to resolve overlapping signals, as demonstrated in bis(indolyl)methane characterization .

- Variable-Temperature NMR : Identifying temperature-sensitive proton exchanges .

- Computational Validation : Comparing experimental spectra with density functional theory (DFT)-calculated chemical shifts .

What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Critical for verifying connectivity and stereochemistry. For example, the indole C3 proton typically resonates at δ 6.8–7.2 ppm, while morpholine protons appear as multiplet signals between δ 3.0–4.0 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for indole) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

What strategies can optimize the enantiomeric excess (ee) of this compound during asymmetric synthesis?

Answer:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (S)-morpholine precursors) .

- Catalytic Asymmetric Alkylation : Employing palladium or organocatalysts to induce stereoselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates and ee values .

How does the electronic environment of the indole ring influence the reactivity of this compound in substitution reactions?

Answer:

- Electrophilic Substitution : The indole C3 position is electron-rich, favoring reactions like Friedel-Crafts alkylation. Steric hindrance from the morpholine group may direct substitution to specific sites .

- Computational Modeling : DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .

- Substituent Effects : Electron-withdrawing groups on the indole ring reduce nucleophilicity, altering reaction pathways .

What are the critical challenges in purifying this compound, and how can they be mitigated?

Answer:

- Chromatography : Use of silica gel or reverse-phase HPLC to separate diastereomers .

- Recrystallization : Optimizing solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate enantiopure crystals .

- Impurity Profiling : LC-MS to detect and quantify byproducts from incomplete alkylation .

How can researchers design experiments to study the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays : Test interactions with targets like monoamine oxidases (MAOs) or kinases, leveraging indole’s known bioactivity .

- Cell-Based Studies : Evaluate cytotoxicity and uptake in cancer cell lines (e.g., HeLa) using fluorescence tagging .

- Molecular Docking : Predict binding modes to receptors using software like AutoDock .

What analytical methods are suitable for detecting degradation products of this compound under varying storage conditions?

Answer:

- Stability-Indicating HPLC : Monitor degradation under stress conditions (e.g., heat, light) .

- Mass Spectrometry : Identify hydrolyzed or oxidized byproducts (e.g., morpholine ring-opening) .

- Accelerated Aging Studies : Use Arrhenius kinetics to predict shelf-life .

How can contradictory data regarding the compound’s solubility in aqueous vs. organic solvents be resolved?

Answer:

- Solubility Parameter Analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility .

- Experimental Titration : Measure solubility incrementally in solvent mixtures (e.g., water:THF) .

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous media .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity .

- Molecular Dynamics (MD) Simulations : Study membrane permeability and blood-brain barrier penetration .

- QM/MM Modeling : Investigate enzyme-substrate interactions at atomic resolution .

What are the best practices for ensuring reproducibility in the synthesis of this compound?

Answer:

- Detailed Reaction Logs : Record exact stoichiometry, temperature, and catalyst batches .

- Standardized Characterization : Use identical NMR parameters (e.g., 400 MHz, CDCl3) across labs .

- Collaborative Validation : Cross-check results with independent research groups .

How can the stereochemical stability of this compound be assessed under physiological conditions?

Answer:

- Chiral Stability Studies : Incubate the compound in buffer (pH 7.4) and monitor ee over time via chiral HPLC .

- Racemization Kinetics : Use Arrhenius plots to predict degradation rates at body temperature .

- Circular Dichroism (CD) : Detect conformational changes in solution .

What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

Answer:

- Catalytic Cycle Analysis : Probe palladium-mediated coupling using in situ IR or XAS spectroscopy .

- Kinetic Isotope Effects (KIE) : Identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .

- DFT Transition-State Modeling : Map energy barriers for Suzuki-Miyaura or Buchwald-Hartwig reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.